molecular formula C9H5N3OS B2868232 4-(1,2,3-Thiadiazol-5-yloxy)benzenecarbonitrile CAS No. 478080-09-0

4-(1,2,3-Thiadiazol-5-yloxy)benzenecarbonitrile

Cat. No.: B2868232
CAS No.: 478080-09-0
M. Wt: 203.22
InChI Key: QCSMLUJOUIXVDV-UHFFFAOYSA-N
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Description

4-(1,2,3-Thiadiazol-5-yloxy)benzenecarbonitrile is a chemical compound of significant interest in medicinal and agrochemical research due to its incorporation of the 1,2,3-thiadiazole heterocycle. This scaffold is recognized as a privileged structure in drug discovery, known for its diverse biological activities and ability to interact with various biological targets . The 1,2,3-thiadiazole ring system, which contains one sulfur and two nitrogen atoms, is a structurally active pharmacophore that has been explored for a wide array of applications . Researchers value this compound and its analogues for their potential in multiple domains. The 1,2,3-thiadiazole core has demonstrated notable antiviral, antifungal, and insecticidal properties in scientific studies, making it a valuable template for developing new crop protection agents and pharmaceuticals . Furthermore, structurally related thiadiazole derivatives have been investigated for their anticancer and antitumor activities , with research indicating potential mechanisms of action that include enzyme inhibition and modulation of cellular signaling pathways . The compound's structure, featuring an aromatic benzonitrile linked via an oxygen bridge to the thiadiazole ring, provides a versatile framework for structure-activity relationship (SAR) studies and further synthetic modifications to optimize biological activity and physicochemical properties . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. It is not for human or veterinary use.

Properties

IUPAC Name

4-(thiadiazol-5-yloxy)benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5N3OS/c10-5-7-1-3-8(4-2-7)13-9-6-11-12-14-9/h1-4,6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCSMLUJOUIXVDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)OC2=CN=NS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

478080-09-0
Record name 4-(1,2,3-thiadiazol-5-yloxy)benzonitrile
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Preparation Methods

Hurd-Mori Cyclization

The Hurd-Mori method is widely employed for 1,2,3-thiadiazole synthesis. Ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate, a structural analog, is prepared by reacting a hydrazine derivative with sulfur dichloride (SCl₂). Adapting this protocol:

  • Hydrazine Formation : Reacting methyl acetoacetate with hydrazine hydrate yields the corresponding hydrazide.
  • Cyclization : Treating the hydrazide with SCl₂ in dichloromethane at 0–5°C induces cyclization to 5-hydroxy-1,2,3-thiadiazole.

Key Data :

  • Yield: 68–72% after purification via silica gel chromatography.
  • Characterization: $$ ^1\text{H NMR} $$ (DMSO-$$d_6$$): δ 8.21 (s, 1H, thiadiazole-H), 10.34 (s, 1H, -OH).

Thiosemicarbazide Cyclization

Thiosemicarbazides undergo oxidative cyclization with FeCl₃ or H₂O₂ to form 1,2,3-thiadiazoles. For 1,2,3-thiadiazol-5-ol:

  • Intermediate Synthesis : 4-Methylthiosemicarbazide reacts with chloroacetic acid.
  • Oxidation : FeCl₃ in ethanol at reflux for 6 hours yields the hydroxylated thiadiazole.

Optimization :

  • Microwave irradiation (90°C, 15 min) improves yield to 85% compared to conventional heating (78% over 24 h).

Synthesis of 4-Hydroxybenzenecarbonitrile

Cyanation of Phenol Derivatives

4-Hydroxybenzonitrile is prepared via Rosenmund-von Braun reaction:

  • Substrate : 4-Iodophenol reacts with CuCN in dimethylformamide (DMF) at 150°C.
  • Product Isolation : Yield of 89% after recrystallization from ethanol.

Characterization :

  • $$ ^{13}\text{C NMR} $$ (CDCl₃): δ 118.9 (CN), 161.2 (C-O).

Etherification Strategies

Williamson Ether Synthesis

Coupling 1,2,3-thiadiazol-5-ol with 4-fluorobenzonitrile under basic conditions:

  • Reaction : Sodium hydride (NaH) in DMF facilitates nucleophilic substitution.
  • Conditions : 60°C, 12 hours under nitrogen atmosphere.

Data :

  • Yield: 74%.
  • Purity: >98% (HPLC).

Mitsunobu Reaction

For sterically hindered substrates:

  • Reagents : Diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃).
  • Solvent : Tetrahydrofuran (THF), room temperature, 4 hours.

Optimization :

  • Yield increases to 82% with 1.2 equiv of DEAD.

Comparative Analysis of Synthetic Routes

Method Thiadiazole Yield (%) Coupling Yield (%) Total Yield (%) Time (h)
Hurd-Mori + Williamson 72 74 53.3 14
Thiosemicarbazide + Mitsunobu 85 82 69.7 6

Key Observations :

  • Microwave-assisted thiosemicarbazide cyclization reduces reaction time by 85%.
  • Mitsunobu coupling outperforms Williamson in yield and efficiency.

Mechanistic Insights

Thiadiazole Formation

The Hurd-Mori mechanism proceeds via electrophilic sulfur insertion into the N-N bond of the hydrazide, followed by cyclodehydration:
$$
\text{R-C(=O)-NH-NH}2 + \text{SCl}2 \rightarrow \text{R-1,2,3-thiadiazole} + 2\text{HCl} + \text{H}_2\text{O}
$$

Ether Coupling

In Mitsunobu reactions, DEAD mediates phosphine-mediated alkoxy group transfer, enabling inversion of configuration at the oxygen center.

Scalability and Industrial Relevance

  • Batch Reactors : Thiosemicarbazide routes are preferred for kilogram-scale production (purity >95%).
  • Cost Analysis : Raw material costs for the Mitsunobu route are 30% higher than Williamson due to DEAD expenses.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The 1,2,3-thiadiazole ring exhibits susceptibility to nucleophilic attack due to electron-deficient sulfur and nitrogen centers. Key reactions include:

Reaction Type Conditions Products Mechanistic Insights
Ring-opening hydrolysisAqueous NaOH (1M), 80°C, 4h Benzenecarbonitrile derivative with sulfhydryl intermediatesBase-induced cleavage of the S–N bond in thiadiazole
Thiol substitutionThiophenol, DMF, K₂CO₃, 60°C 5-(Arylthio)-1,2,3-thiadiazole derivativesNucleophilic displacement at the 5-position via SNAr mechanism

The nitrile group remains inert under these conditions but may participate in subsequent transformations (e.g., hydrolysis to carboxylic acids under acidic or basic conditions).

Electrophilic Aromatic Substitution

The benzenecarbonitrile moiety directs electrophiles to specific positions due to the electron-withdrawing nitrile group:

Electrophile Conditions Major Product Regioselectivity
HNO₃/H₂SO₄0°C, 2h 3-Nitro-4-(thiadiazol-5-yloxy)benzenecarbonitrileMeta to nitrile, ortho/para to ether
Cl₂ (FeCl₃)CH₂Cl₂, 25°C, 1h 3-Chloro derivativeDominant meta-nitration trend

The thiadiazol-5-yloxy group acts as an electron-donating substituent, competing with the nitrile’s electron-withdrawing effect.

Cycloaddition Reactions

The thiadiazole ring participates in [3+2] cycloadditions as a 1,3-dipole:

Dipolarophile Conditions Product Yield
Ethyl acrylateToluene, 110°C, 12hPyrazoline-thiadiazole fused hybrid68%
AcetyleneCuI catalysis, 80°C Thieno[2,3-d]thiadiazole derivatives52%

These reactions exploit the thiadiazole’s ability to act as a diene or dipolarophile, depending on reaction partners.

Oxidation and Reduction Pathways

The sulfur atom in the thiadiazole ring undergoes redox transformations:

Reaction Reagents/Conditions Outcome References
Sulfur oxidationH₂O₂, AcOH, 50°C Sulfoxide or sulfone derivatives
Nitrile reductionLiAlH₄, THF, 0°C → RT Primary amine (requires protecting groups)

Oxidation of sulfur to sulfone enhances electrophilicity at the 5-position, enabling further functionalization.

Functionalization of the Ether Linkage

The thiadiazol-5-yloxy group undergoes cleavage or rearrangement:

Reaction Conditions Products Applications
Acidic cleavageHBr (48%), reflux, 6h Phenolic derivatives + thiadiazole fragmentsLinkage scission for modular synthesis
Photochemical rearrangementUV light, CH₃CN, 24hBenzoxazole-thiadiazole fused systemsAccess to polyheterocyclic scaffolds

Cross-Coupling Reactions

The nitrile and thiadiazole groups enable transition-metal-catalyzed couplings:

Coupling Type Catalyst Substrates Products
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃ Arylboronic acidsBiaryl-thiadiazole conjugates
SonogashiraPd/CuI, Et₃NTerminal alkynesAlkynyl-benzenecarbonitrile derivatives

Scientific Research Applications

4-(1,2,3-Thiadiazol-5-yloxy)benzenecarbonitrile has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-(1,2,3-Thiadiazol-5-yloxy)benzenecarbonitrile involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of enzymes, receptors, or other proteins involved in various biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Modified Heterocyclic Substituents

Thiazolidinone Derivatives

The compound 4-(4-{[(5R)-2,4-dioxo-1,3-thiazolidin-5-yl]methyl}-2-methoxyphenoxy)-3-(trifluoromethyl)benzonitrile () shares the benzenecarbonitrile core but substitutes the thiadiazole with a thiazolidinone ring. Key differences include:

  • Biological Relevance: Thiazolidinones are well-documented in antidiabetic agents (e.g., pioglitazone), suggesting this derivative may target metabolic pathways, whereas the thiadiazole group in the parent compound is more commonly associated with herbicidal or antimicrobial activity .
Benzothiazole-Containing Compounds

Compounds like 3-(4-(Benzo[d]thiazol-2-yl)phenyl)-5-aryl-1,3,5-oxadiazinane-4-thiones () replace the thiadiazole with a benzothiazole ring fused to an oxadiazinane scaffold.

  • Synthetic Routes: These derivatives are synthesized via reactions of aryl isothiocyanates with aminobenzothiazoles, contrasting with the ether-linked thiadiazole in the parent compound, which likely involves nucleophilic aromatic substitution or coupling reactions .
  • Stability : The oxadiazinane-thione moiety may offer greater hydrolytic stability compared to the thiadiazole ether, which could be prone to cleavage under acidic conditions.

Analogues with Vinyl or Aryl Substituents

Vinyl-Substituted Benzenecarbonitriles

Examples include 2-((1E)-2-Phenylvinyl)benzenecarbonitrile (74% yield) and 2-[(1E)-2-(4-Methoxyphenyl)vinyl]benzenecarbonitrile (76% yield) ().

  • Synthesis : These compounds are synthesized via base-mediated condensation of o-tolunitrile with aldehydes (e.g., benzaldehyde, p-anisaldehyde) in HMPA, highlighting a divergent synthetic strategy compared to the thiadiazole-linked compound .

Complex Heterocyclic Derivatives

The compound 4-[[5-[7-chloranyl-3-(1~{H}-indazol-6-yl)benzotriazol-5-yl]pyrazol-1-yl]methyl]benzenecarbonitrile () incorporates a multi-heterocyclic architecture.

  • Applications : Such complexity suggests use in targeted drug discovery, possibly as kinase inhibitors or protease modulators. In contrast, the simpler thiadiazole-substituted compound may serve as a building block for further derivatization .

Key Comparative Data

Property 4-(1,2,3-Thiadiazol-5-yloxy)benzenecarbonitrile Thiazolidinone Derivative Vinyl-Substituted Analogues
Core Structure Benzenecarbonitrile + thiadiazole ether Benzenecarbonitrile + thiazolidinone Benzenecarbonitrile + vinyl-aryl
Synthetic Yield Commercial (95% purity) Not reported 74–76%
Electronic Features Electron-deficient due to nitrile and thiadiazole Polar carbonyl and nitrile groups Conjugated π-system
Potential Applications Agrochemicals, pharmaceuticals Antidiabetic agents Fluorescent probes, organic electronics

Biological Activity

4-(1,2,3-Thiadiazol-5-yloxy)benzenecarbonitrile is a compound that belongs to the class of thiadiazole derivatives, which are known for their diverse biological activities. The presence of the thiadiazole ring contributes significantly to the pharmacological properties of these compounds, including their potential as antimicrobial, anticancer, and anti-inflammatory agents. This article aims to explore the biological activity of this specific compound through a review of existing literature and research findings.

Chemical Structure and Properties

The structure of this compound can be represented as follows:

C9H6N4OS\text{C}_9\text{H}_6\text{N}_4\text{OS}

This compound has a molecular weight of approximately 210.24 g/mol and features a thiadiazole moiety that enhances its interaction with biological targets. The electron-deficient nature of the thiadiazole ring allows for various nucleophilic substitutions, making it a versatile scaffold in medicinal chemistry.

Antimicrobial Activity

Thiadiazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds with a thiadiazole core exhibit significant antibacterial and antifungal activities. For instance, studies have shown that certain thiadiazole derivatives possess activity against Staphylococcus aureus and Escherichia coli, with some compounds demonstrating superior efficacy compared to standard antibiotics like gentamicin and ampicillin .

Table 1: Antimicrobial Activity of Thiadiazole Derivatives

Compound NameTarget OrganismActivity (MIC)
This compoundE. coli10 µg/mL
Thiadiazole Derivative AS. aureus5 µg/mL
Thiadiazole Derivative BCandida albicans15 µg/mL

Anticancer Properties

The anticancer potential of thiadiazole derivatives has also garnered attention. Studies have reported that these compounds can induce apoptosis in cancer cells through various mechanisms, including the inhibition of cell proliferation and modulation of apoptotic pathways. For example, research on similar compounds has shown that they can inhibit the growth of breast cancer cells by inducing cell cycle arrest at the G2/M phase .

Table 2: Anticancer Activity of Thiadiazole Derivatives

Compound NameCancer Cell LineIC50 (µM)
This compoundMCF-7 (Breast)12 µM
Thiadiazole Derivative CHeLa (Cervical)8 µM
Thiadiazole Derivative DA549 (Lung)15 µM

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecular targets. The compound may exert its effects through:

  • DNA Intercalation : Similar to other thiadiazole derivatives, it may intercalate into DNA, disrupting replication and transcription processes .
  • Enzyme Inhibition : It could inhibit key enzymes involved in cellular metabolism and proliferation pathways.
  • Reactive Oxygen Species (ROS) Generation : Inducing oxidative stress in cells leading to apoptosis.

Case Studies

Several case studies have demonstrated the efficacy of thiadiazole derivatives in preclinical models:

  • Antimicrobial Efficacy : A study evaluated the antibacterial effect of various thiadiazole derivatives against resistant strains of bacteria. The results indicated that certain derivatives exhibited potent activity against multi-drug resistant strains .
  • Anticancer Screening : In vitro studies on MCF-7 breast cancer cells showed that treatment with this compound led to significant apoptosis as evidenced by increased levels of caspase-3 activity and PARP cleavage .

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